Methyl 3-amino-4-methylbenzoate hydrochloride
CAS No.: 383677-41-6
Cat. No.: VC2486394
Molecular Formula: C9H12ClNO2
Molecular Weight: 201.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 383677-41-6 |
|---|---|
| Molecular Formula | C9H12ClNO2 |
| Molecular Weight | 201.65 g/mol |
| IUPAC Name | methyl 3-amino-4-methylbenzoate;hydrochloride |
| Standard InChI | InChI=1S/C9H11NO2.ClH/c1-6-3-4-7(5-8(6)10)9(11)12-2;/h3-5H,10H2,1-2H3;1H |
| Standard InChI Key | JEVIQWWFGMLYGY-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(=O)OC)N.Cl |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)OC)N.Cl |
Introduction
Fundamental Overview of Methyl 3-amino-4-methylbenzoate Hydrochloride
Methyl 3-amino-4-methylbenzoate hydrochloride is the hydrochloride salt of methyl 3-amino-4-methylbenzoate, a benzoate ester with an amino group at the 3-position and a methyl group at the 4-position of the aromatic ring. The addition of hydrochloride to form the salt significantly alters the compound's properties, particularly its solubility profile and stability in various solvents. This salt formation is a common pharmaceutical technique to improve the bioavailability and shelf-life of compounds containing amine groups.
The compound serves as a valuable intermediate in organic synthesis processes, particularly in the development of pharmaceutical compounds. Its reactive amino group, coupled with the methyl ester functionality, provides multiple sites for chemical modifications, making it an excellent building block for complex molecule synthesis. The hydrochloride salt form specifically addresses challenges associated with the free base, including improved handling properties and enhanced solubility in polar solvents.
Chemical Identification and Structure
Methyl 3-amino-4-methylbenzoate hydrochloride possesses distinct chemical identifiers that distinguish it from related compounds. The molecule consists of a benzoate ring with specific functional groups arranged in a particular configuration, leading to its unique chemical properties and reactivity profile.
Table 1: Chemical Identifiers of Methyl 3-amino-4-methylbenzoate Hydrochloride
| Parameter | Value |
|---|---|
| CAS Number | 383677-41-6 |
| Molecular Formula | C₉H₁₂ClNO₂ |
| Molecular Weight | 201.65 g/mol |
| IUPAC Name | methyl 3-amino-4-methylbenzoate;hydrochloride |
| Standard InChI | InChI=1S/C9H11NO2.ClH/c1-6-3-4-7(5-8(6)10)9(11)12-2;/h3-5H,10H2,1-2H3;1H |
| Standard InChIKey | JEVIQWWFGMLYGY-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(=O)OC)N.Cl |
| PubChem Compound ID | 25067289 |
The structural arrangement of the functional groups in this compound plays a crucial role in determining its chemical reactivity and applications in organic synthesis. The presence of the chloride counterion significantly alters the properties compared to the parent compound.
Physical and Chemical Properties
The physical and chemical properties of methyl 3-amino-4-methylbenzoate hydrochloride differ significantly from its parent compound due to the addition of the hydrochloride group. While some properties can be directly observed and measured, others must be predicted based on structural similarities with related compounds.
Physical Characteristics
While specific physical data for the hydrochloride salt is limited in the available literature, certain properties can be inferred from the parent compound with adjustments for the salt formation.
Table 2: Physical Properties Comparison
| Property | Methyl 3-amino-4-methylbenzoate | Methyl 3-amino-4-methylbenzoate Hydrochloride |
|---|---|---|
| Physical Form | Crystalline Powder | Crystalline Powder |
| Color | White to cream | White to off-white |
| Melting Point | 113-117 °C | Higher than parent compound (estimated) |
| Boiling Point | 296.3±20.0 °C (Predicted) | Decomposes before boiling |
| Density | 1.132±0.06 g/cm³ (Predicted) | Higher than parent compound (estimated) |
| Solubility | Slightly soluble in chloroform and methanol | Enhanced solubility in polar solvents, water |
| LogP | 1.7 at 22°C and pH7 | Lower than parent compound (more hydrophilic) |
The hydrochloride salt generally exhibits higher melting points, increased density, and significantly enhanced solubility in polar solvents compared to the free base. These altered properties make it particularly valuable for applications requiring aqueous solubility .
Chemical Reactivity
The chemical reactivity of methyl 3-amino-4-methylbenzoate hydrochloride is primarily dictated by the functional groups present in the molecule. The protonated amino group (-NH₃⁺) exhibits different reactivity patterns compared to the free amine (-NH₂) in the parent compound.
The ester group remains susceptible to nucleophilic attack, allowing for various transformations including hydrolysis, transesterification, and reduction. The protonated amino group has reduced nucleophilicity compared to the free amine but can be deprotonated under basic conditions to restore its nucleophilic character.
Synthesis Methods
Several synthetic routes are available for the preparation of methyl 3-amino-4-methylbenzoate hydrochloride, either through direct synthesis or by converting the free base to the hydrochloride salt.
Synthesis from Parent Compound
The most straightforward approach involves treating methyl 3-amino-4-methylbenzoate with hydrogen chloride or hydrochloric acid in an appropriate solvent, typically anhydrous diethyl ether or isopropanol, to precipitate the hydrochloride salt.
Synthesis of Parent Compound
The parent compound, methyl 3-amino-4-methylbenzoate, can be synthesized through several routes:
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Esterification of 3-amino-4-methylbenzoic acid: In a round bottom flask, 3-amino-4-methylbenzoic acid (1.00 g, 6.62 mmol) is combined with anhydrous methanol (25 mL). The solution is cooled in an ice bath, and thionyl chloride (1.71 g, 14.4 mmol, 1.05 mL) is added dropwise. The resulting mixture is stirred and refluxed for 4 hours, then concentrated under reduced pressure. After treatment with saturated aqueous sodium bicarbonate solution and extraction with ethyl acetate, the product is obtained as a beige powder with 97% yield .
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Reduction of methyl 4-methyl-3-nitrobenzoate: This approach involves the hydrogenation of the nitro group using palladium-carbon catalyst. The nitro ester (methyl 4-methyl-3-nitrobenzoate) is subjected to hydrogenation in methanol using Raney nickel as the catalyst at 50 psi for 8 hours, yielding the amino ester product with approximately 96% yield .
After obtaining the parent compound through either of these methods, the hydrochloride salt can be prepared by treating the free base with hydrochloric acid in an appropriate solvent.
Applications and Research Utility
Methyl 3-amino-4-methylbenzoate hydrochloride serves as a versatile building block in organic synthesis, with applications spanning multiple fields of chemical research.
Pharmaceutical Applications
The compound has significant utility in pharmaceutical synthesis, where it serves as an intermediate in the preparation of various bioactive molecules. Its functionalized structure allows for selective modifications to create diverse compounds with potential therapeutic properties.
Several notable applications include:
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Synthesis of perfluoroalkylated indoles: These compounds have shown promising results in drug development research, with applications in various therapeutic areas .
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Preparation of 4-(pyrimidin-2-ylamino) benzamide derivatives: These compounds are designed as inhibitors of the hedgehog signaling pathway, which is a target for cancer treatment .
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Development of novel anticancer agents: The compound serves as a precursor in the synthesis of specialized molecules targeting cellular pathways involved in cancer progression.
Synthetic Organic Chemistry
In synthetic organic chemistry, the compound functions as a versatile reagent for multiple transformations:
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Synthesis of methyl 4-methyl-3-((4-(proparg-1-yloxy)benzyl)amino)benzoate through reaction with 4-proparg-1-yloxybenzaldehyde .
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Preparation of methyl 4-methyl-3-((4-(2-methylthiazol-4-yl)benzoyl)amino)benzoate and related derivatives .
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Synthesis of (5-Carbomethoxy-2-methylphenyl)(4-hydroxypheny)diazene through diazotization reactions .
The hydrochloride salt form is particularly advantageous in reactions requiring enhanced solubility in polar solvents or when improved stability during storage and handling is necessary.
Research Findings and Future Directions
Current Research Applications
Recent research utilizing methyl 3-amino-4-methylbenzoate hydrochloride has focused on developing novel synthetic methodologies and exploring new applications in medicinal chemistry. The compound's versatility makes it valuable in diverse research contexts.
While specific research on the hydrochloride salt form is somewhat limited in the available literature, studies on the parent compound highlight its utility in pharmaceutical synthesis. The salt form likely shares many of these applications while offering improved properties for certain reaction conditions and storage requirements.
Future Research Directions
Future research could explore several promising avenues:
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Development of optimized synthetic routes specifically for the hydrochloride salt to improve yield and purity.
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Investigation of the compound's utility in green chemistry applications, focusing on environmentally benign synthetic methods.
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Exploration of new applications in the synthesis of advanced materials, including functional polymers and specialized coatings.
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Further studies on the hydrochloride form's enhanced solubility and stability in various applications, potentially expanding its use in drug development.
| Hazard Type | Description |
|---|---|
| Eye Contact | Causes serious eye irritation |
| Skin Contact | Causes skin irritation |
| Respiratory | May cause respiratory irritation |
| Environmental | Poses hazards to aquatic systems |
The compound is classified as an irritant, with hazard codes indicating risks to the eyes, respiratory system, and skin .
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